2-(2-tert-butyltetrazol-5-yl)-N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-(2-tert-butyltetrazol-5-yl)-N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a tetrazole ring, a thiazole ring, and a substituted phenyl group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-tert-butyltetrazol-5-yl)-N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting tert-butylamine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions.
Synthesis of the Thiazole Ring: The thiazole ring is often prepared by the cyclization of a thioamide with α-haloketones under acidic conditions.
Coupling Reactions: The final step involves coupling the tetrazole and thiazole intermediates with 3-chloro-4-fluoroaniline using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(2-tert-butyltetrazol-5-yl)-N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in the formation of various substituted derivatives.
Scientific Research Applications
2-(2-tert-butyltetrazol-5-yl)-N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(2-tert-butyltetrazol-5-yl)-N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites or allosteric sites, modulating the activity of the target proteins. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-(2-tert-butyltetrazol-5-yl)-N-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetamide
- **2-(2-tert-butyltetrazol-5-yl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide
- **2-(2-tert-butyltetrazol-5-yl)-N-[4-(3-chloro-4-methylphenyl)-1,3-thiazol-2-yl]acetamide
Uniqueness
2-(2-tert-butyltetrazol-5-yl)-N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide stands out due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-(2-tert-butyltetrazol-5-yl)-N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN6OS/c1-16(2,3)24-22-13(21-23-24)7-14(25)20-15-19-12(8-26-15)9-4-5-11(18)10(17)6-9/h4-6,8H,7H2,1-3H3,(H,19,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLVPZCBCZOJPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1N=C(N=N1)CC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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